molecular formula C12H7NO3 B1442362 Resorufin-d6 CAS No. 1196157-65-9

Resorufin-d6

Cat. No. B1442362
M. Wt: 219.22 g/mol
InChI Key: HSSLDCABUXLXKM-MZWXYZOWSA-N
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Description

Resorufin-d6 is the deuterium labeled Resorufin . It is a highly fluorescent pink dye used for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and a second analyte . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

Resorufin-d6 has been widely utilized in the design of responsive probes specific for various bioactive species . The chemical structures of these probes, their response mechanisms, detection limits, and practical applications have been investigated .


Molecular Structure Analysis

The molecular weight of Resorufin-d6 is 219.23 . Its formula is C12HD6NO3 . The SMILES string representation of its structure is O=C1C([2H])=C2C(C([2H])=C1[2H])=NC3=C([2H])C([2H])=C(O)C([2H])=C3O2 .


Chemical Reactions Analysis

Resorufin-d6 has been used in the development of fluorescent probes for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .


Physical And Chemical Properties Analysis

Resorufin-d6 exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . It has favorable stability to light irradiation and pH changes (pH 6.0–10.0) .

Scientific Research Applications

Fluorescent Probe Development

Resorufin is utilized in designing small molecule fluorescent chemical sensors due to its excellent optical properties. These sensors are applied in molecular recognition and molecular imaging in analytical chemistry, biology, and medicine. Resorufin-based fluorescent probes detect biologically active substances such as enzymes, reactive oxygen species (ROS), reactive nitrogen species (RNS), reactive sulfur species (RSS), and ions (Wang et al., 2021).

Biochemical Assays

Resorufin's fluorescence reduction is catalyzed by enzymes present in hepatic cytosol, with applications in biochemical assays. This reaction is mediated by NADH or NADPH and inhibited by dicumarol. It's used to measure enzyme activities like DT-diaphorase (Nims, Prough, & Lubet, 1984).

Electrochemical Probes

Methoxy-resorufin ether, a derivative of resorufin, serves as an electrochemical probe for studying enzyme activities, such as cytochrome P450 CYP6G1. It exhibits reversible electron transfer, making it suitable for monitoring enzyme demethylation activities (Jenkins et al., 2006).

Microdroplet Bacterial Assays

In microdroplet bacterial assays, dodecylresorufin (C12R), a form of resorufin, is preferred over conventional resorufin due to its higher sensitivity and specificity. It's used in droplet digital assays and for monitoring microbial growth in droplets (Scheler et al., 2016).

Photodynamic Therapy

An iodinated resorufin derivative has been synthesized for photodynamic therapy (PDT). It's activated by a monoamine oxidase (MAO) enzyme, showing high singlet oxygen generation and selective cytotoxicity towards cancer cells with high MAO-A expression (Almammadov et al., 2020).

Hydrologic Applications

The resazurin-resorufin system quantifies surface water-sediment interactions and microbial metabolic activity in stream ecosystems. It's used as a hydrologic tracer, contributing to research in hydrology and stream ecology (Knapp, González‐Pinzón, & Haggerty, 2018).

Protein Kinase Inhibitors

Resorufin has been identified as a selective and potent inhibitor of protein kinase CK2, demonstrating its potential in developing novel therapeutic agents (Sandholt, Olsen, Guerra, & Issinger, 2009).

Detection of Hydrazine

Resorufin derivatives are used as fluorescent “turn-on” probes for detecting hydrazine, a hazardous material. These probes show a significant fluorescence enhancement and color change upon reaction with hydrazine (Tang et al., 2016).

Metabolic Activity Assays

Resorufin is used in assays measuring cell viability and metabolic activity. The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity, detectable by fluorometric assays (Vieira-da-Silva & Castanho, 2023).

Safety And Hazards

Resorufin-d6 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and formation of dust and aerosols . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Future Directions

Resorufin-d6 has been widely used in the design of responsive probes for various bioactive species . The current challenges and future research directions in developing resorufin-based probes are then proposed . This is expected to facilitate the design and development of new fluorescent probes and promote the advancement of resorufin in future biological applications .

properties

IUPAC Name

1,2,4,6,8,9-hexadeuterio-7-hydroxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSLDCABUXLXKM-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1N=C3C(=C(C(=O)C(=C3O2)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703031
Record name 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resorufin-d6

CAS RN

1196157-65-9
Record name 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1196157-65-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Wang, K Curtin, SJ Valentine, P Li - Analytica Chimica Acta, 2023 - Elsevier
… same reaction with different resorufin-d6 concentrations (0.5 … We prepared a mixture of resorufin and resorufin-d6 and … the ratio between resorufin and resorufin-d6 remained constant (…
Number of citations: 3 www.sciencedirect.com
YG Vainer, AV Naumov, MA Kol'Chenko… - … status solidi (b), 2004 - Wiley Online Library
According to the modern conception, the dynamics of amorphous solids in the intermediate interval of low temperatures (from a few up to dozens of Kelvins) is determined mainly by …
Number of citations: 32 onlinelibrary.wiley.com
H CHLOROPHYLL - Citeseer
Stable isotope labeled analytical standards are playing an ever-increasing role in the research of biological systems. As mass spectrometric methods are developed to analyze specific …
Number of citations: 2 citeseerx.ist.psu.edu
J Huguet - 2017 - papyrus.bib.umontreal.ca
Les isoenzymes du CYP450 sont grandement impliquées dans le métabolisme oxydatif des médicaments et des variations dans leur activité (interactions médicamenteuses, …
Number of citations: 2 papyrus.bib.umontreal.ca

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